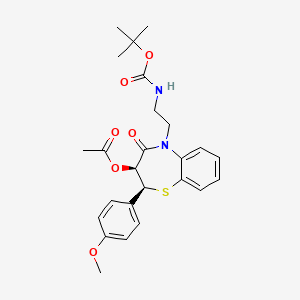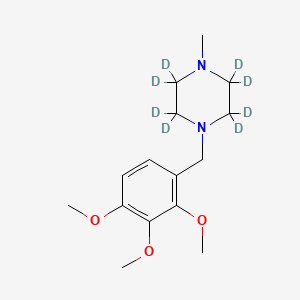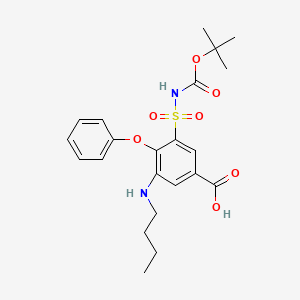
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem: is a derivative of diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem involves multiple steps, starting from diltiazem. The key steps include:
N-Demethylation: This step involves the removal of methyl groups from the nitrogen atoms in diltiazem.
N-tert-Butoxycarbonyl Protection: The resulting compound is then protected with a tert-butoxycarbonyl group to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent use are optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Used in the quality control of diltiazem formulations.
Wirkmechanismus
The mechanism of action of N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is similar to that of diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to vasodilation and a reduction in blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diltiazem: The parent compound, used widely in clinical settings.
N-Monodesmethyl Diltiazem: Another derivative with similar properties.
N,O-Didesmethyl Diltiazem: A further metabolized form of diltiazem.
Uniqueness
N,N-Didesmethyl N-tert-Butoxycarbonyl Diltiazem is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C25H30N2O6S |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C25H30N2O6S/c1-16(28)32-21-22(17-10-12-18(31-5)13-11-17)34-20-9-7-6-8-19(20)27(23(21)29)15-14-26-24(30)33-25(2,3)4/h6-13,21-22H,14-15H2,1-5H3,(H,26,30)/t21-,22+/m1/s1 |
InChI-Schlüssel |
IMWNUUJVCLTJIT-YADHBBJMSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)


![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)



![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)

